2-Furoyltrifluoroacetone
Overview
Description
4,4,4-Trifluoro-1-(2-furyl)-1,3-butanedione (furoyltrifluoroacetone, FTFA) is a β -diketone. Its cytotoxic activity against human cultured tumor and normal cells has been evaluated. Reports suggest that 4,4,4-trifluoro-1-(2-furyl)-1,3-butanedione partially inhibits the oxidation of ferrocyanide in ETP (electron transport particles) isolated from beef heart mitochondria. Its reaction with N,N,N′ ,N′ -tetramethylalkyl diamines to form ionic adducts has been investigated. The conformational analysis of the enol and keto form of FTFA has been reported.
Mechanism of Action
2-Furoyltrifluoroacetone, also known as 4,4,4-trifluoro-1-(furan-2-yl)butane-1,3-dione, is a derivative of β-diketone with a furan and a trifluoromethyl substituents . This compound has a wide range of applications in various fields, including OLEDs, displays, and drug discovery .
Target of Action
The primary targets of this compound are luminescent terbium (Tb III) and lanthanide (Ln III) complexes . These complexes are used in OLEDs and displays .
Mode of Action
This compound acts as a ligand in the synthesis of these luminescent complexes . The furan of this compound can be easily modified via Diels-Alder reactions (with electron deficient dienophiles) and electrophilic substitution .
Biochemical Pathways
The β-diketone (1,3-diketone) moiety of this compound is a precursor for many other heterocyclic compounds . It reacts with hydrazine to form pyrazole, with hydroxylamine to form isoxazole, and with urea to form pyrimidine . These heterocyclic compounds are investigated as active pharmaceutical ingredients (APIs) for anticancer and anti-inflammatory drug discovery .
Pharmacokinetics
Its physical properties such as melting point (19 °c – 21 °c), boiling point (203 °c at 760 mmhg), and relative density (1391 g/mL at 25 °C) have been reported .
Result of Action
The result of the action of this compound is the formation of luminescent terbium (Tb III) and lanthanide (Ln III) complexes that are used in OLEDs and displays . These complexes have a high quantum efficiency of 77% and a long lifetime of 842 μs .
Biochemical Analysis
Biochemical Properties
2-Furoyltrifluoroacetone plays a significant role in biochemical reactions as a ligand for the synthesis of luminescent terbium (Tb III) and lanthanide (Ln III) complexes. These complexes exhibit high quantum efficiency and long lifetimes, making them valuable in various applications . The compound interacts with enzymes such as hydrazine to form pyrazole, hydroxylamine to form isoxazole, and urea to form pyrimidine . These interactions are crucial for the synthesis of heterocyclic compounds, which are investigated as active pharmaceutical ingredients for anticancer and anti-inflammatory drug discovery .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with biomolecules can lead to the formation of luminescent complexes that affect cellular functions . Additionally, its role in the synthesis of heterocyclic compounds can impact cell function by modulating gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a ligand for the synthesis of metal complexes, which can inhibit or activate enzymes, leading to changes in gene expression . The compound’s ability to form various heterocyclic compounds through reactions with hydrazine, hydroxylamine, and urea further contributes to its molecular mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound’s stability is influenced by factors such as temperature and pH, which can affect its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but its degradation can lead to changes in its biochemical properties and cellular effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as the synthesis of luminescent complexes and heterocyclic compounds . At high doses, it may cause toxic or adverse effects, including enzyme inhibition and changes in gene expression . Threshold effects observed in these studies highlight the importance of dosage in determining the compound’s impact on cellular function .
Metabolic Pathways
This compound is involved in various metabolic pathways, including the synthesis of heterocyclic compounds and luminescent complexes. The compound interacts with enzymes such as hydrazine, hydroxylamine, and urea, which play a role in its metabolic pathways . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall biochemical properties .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its biochemical properties and cellular effects . The compound’s ability to form luminescent complexes also plays a role in its transport and distribution within cells .
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These factors can affect the compound’s activity and function within cells . The formation of luminescent complexes and heterocyclic compounds further contributes to its subcellular localization and biochemical properties .
Properties
IUPAC Name |
4,4,4-trifluoro-1-(furan-2-yl)butane-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O3/c9-8(10,11)7(13)4-5(12)6-2-1-3-14-6/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWLPCALGCHDBCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)CC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059811 | |
Record name | 1,3-Butanedione, 4,4,4-trifluoro-1-(2-furanyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6059811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
326-90-9 | |
Record name | 4,4,4-Trifluoro-1-(2-furanyl)-1,3-butanedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=326-90-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4,4-Trifluoro-1-(2-furyl)-1,3-butanedione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000326909 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Furoyltrifluoroacetone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9186 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-Butanedione, 4,4,4-trifluoro-1-(2-furanyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3-Butanedione, 4,4,4-trifluoro-1-(2-furanyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6059811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4,4-trifluoro-1-(2-furyl)butane-1,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.742 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-furoyltrifluoroacetone interact with metal ions, and what are the downstream effects?
A1: this compound (HFTA) acts as a chelating ligand, forming stable complexes with various metal ions, particularly rare-earth metals. [, , ] This interaction stems from its structure, featuring two oxygen atoms from the carbonyl and hydroxyl groups that can coordinate with metal ions. [] The formation of these complexes influences the solubility, extraction behavior, and spectroscopic properties of the metal ions. [, , ] For example, HFTA exhibits a rapid extraction kinetic for Zirconium (Zr) and Hafnium (Hf) compared to other chelating agents like 2-thenoyltrifluoroacetone (HTTA). [] This difference in extraction kinetics is attributed to HFTA's lower distribution constant (Kd) and acid dissociation constant (pKa), leading to a higher concentration of the coordinating anion (FTA-) in the aqueous phase. []
Q2: What is the structural characterization of this compound?
A2: this compound is a β-diketone with the molecular formula C8H5F3O3 and a molecular weight of 206.11 g/mol. [, ] It exists in equilibrium with its enol tautomer, which plays a crucial role in its chelating ability. Spectroscopically, the UV absorption spectra of metal complexes with fluorinated β-diketones, including HFTA, show a shift in the λmax associated with the enol ring to longer wavelengths compared to the free diketone. []
Q3: How does the structure of β-diketones relate to their complex stability with metal ions?
A3: Research indicates a correlation between the structure of β-diketones and the stability of their metal complexes. Studies comparing HFTA with analogous β-diketones like 2-thenoyltrifluoroacetone, benzoyltrifluoroacetone, and 2-naphthyltrifluoroacetone revealed that the stability of their complexes with rare-earth metals increased with the size and complexity of the substituent on the diketone. [] This trend suggests that steric and electronic factors influenced by the substituent group play a role in determining the strength of metal-ligand interactions.
Q4: Are there any analytical techniques used to study this compound and its metal complexes?
A4: Researchers employ various analytical methods to investigate HFTA and its interactions with metal ions. Spectrophotometry is widely used to study the complex formation and determine stability constants. [] This technique utilizes the characteristic UV-Vis absorption of the metal complexes, which differ from the free ligand and metal ions. [, ] Other methods, like solvent extraction combined with gamma-ray spectrometry, are employed to study the extraction behavior of metal ions using HFTA. [] These studies contribute to understanding the kinetics and mechanisms of metal extraction by HFTA.
Q5: How do computational chemistry and modeling contribute to understanding this compound?
A5: Density Functional Theory (DFT) modeling helps to elucidate the properties of HFTA and its complexes. [] This computational approach allows researchers to calculate and predict spectral properties, acid-base characteristics, and complexing behaviors, providing a theoretical basis for experimental observations. By simulating molecular interactions, DFT modeling offers insights into the structural features and electronic factors governing the reactivity and stability of HFTA and its metal complexes.
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